Ethyl thiomorpholine-3-carboxylate hydrochloride
Overview
Description
Ethyl thiomorpholine-3-carboxylate hydrochloride is an organic compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.71 g/mol . It is a solid, typically appearing as colorless to pale yellow crystals . This compound is soluble in water and most organic solvents, and it is known for its use in organic synthesis as a reagent and catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl thiomorpholine-3-carboxylate hydrochloride can be synthesized by reacting ethyl thiomorpholine-3-carboxylate with hydrochloric acid . The reaction typically involves dissolving ethyl thiomorpholine-3-carboxylate in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to the solution. The mixture is then heated to promote the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl thiomorpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .
Scientific Research Applications
Ethyl thiomorpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research :
Mechanism of Action
The mechanism of action of ethyl thiomorpholine-3-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and proteins . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and it participates in various biochemical pathways . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
- Thiomorpholine-3-carboxylic acid hydrochloride
- Ethyl 1,4-thiazinane-3-carboxylate hydrochloride
- Thiomorpholine-2-carboxylic acid hydrochloride
Comparison: Ethyl thiomorpholine-3-carboxylate hydrochloride is unique due to its specific ethyl ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it particularly valuable in certain synthetic and research applications .
Biological Activity
Ethyl thiomorpholine-3-carboxylate hydrochloride is a member of the thiomorpholine family, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a six-membered ring containing sulfur and nitrogen atoms, along with a carboxylate group at the 3-position. Its molecular formula is CHClNOS, with a molecular weight of approximately 195.68 g/mol. The compound's unique structure contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Related compounds have been identified as inhibitors of various enzymes, including matrix metalloproteinases (MMPs), which play a critical role in extracellular matrix degradation and tumor metastasis .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiomorpholine exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. Studies have indicated that these compounds can induce apoptosis in cancer cell lines, such as MCF-7 and U-937 .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity. A synthesis study revealed that various derivatives exhibited moderate to good antibacterial and antifungal activity against common pathogens .
Compound | Activity | Target Organisms |
---|---|---|
Ethyl thiomorpholine-3-carboxylate | Moderate to Good | E. coli, S. aureus |
Thiomorpholine derivatives | Good | C. albicans, P. aeruginosa |
Antitumor Activity
Research indicates that this compound may possess anticancer properties. For instance, studies have reported that related compounds can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest .
Cell Line | IC (µM) | Mechanism |
---|---|---|
MCF-7 | 0.48 | Apoptosis |
U-937 | 1.54 | Cell Cycle Arrest |
Case Studies and Research Findings
- Antimicrobial Evaluation : A study synthesized new amides from thiomorpholine carboxylate and evaluated their antimicrobial properties. The findings suggested that these compounds could serve as potential candidates for developing new antibiotics .
- Cytotoxicity Studies : In vitro studies demonstrated that this compound derivatives exhibited cytotoxic effects on various cancer cell lines, with some demonstrating IC values lower than established chemotherapeutics like doxorubicin .
- Pharmacokinetics : Although specific pharmacokinetic data for this compound is limited, related compounds have shown half-lives ranging from 2 to 5 hours, indicating potential for therapeutic use with appropriate dosing strategies.
Properties
IUPAC Name |
ethyl thiomorpholine-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-2-10-7(9)6-5-11-4-3-8-6;/h6,8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRCEZBURAQLBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589622 | |
Record name | Ethyl thiomorpholine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159381-07-4 | |
Record name | Ethyl thiomorpholine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 159381-07-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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